molecular formula C7H16ClNO2 B2451359 (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride CAS No. 2503155-69-7

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride

Cat. No.: B2451359
CAS No.: 2503155-69-7
M. Wt: 181.66
InChI Key: OXIFKQZPIULTKA-UKMDXRBESA-N
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Description

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups at the 3 and 5 positions of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(3R,5S)-3,5-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIFKQZPIULTKA-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 3,5-Dimethoxypyridine with Chiral Catalysts

Reaction Mechanism and Conditions

The hydrogenation of 3,5-dimethoxypyridine represents a direct route to (3R,5S)-3,5-dimethoxypiperidine. Under high-pressure hydrogen (30–40 kg/cm²) and elevated temperatures (140–160°C), pyridine derivatives undergo saturation to yield piperidines. A ruthenium-based catalyst, such as 5% ruthenium-alumina, facilitates this transformation while influencing stereoselectivity. For instance, hydrogenation of 3,5-dimethylpyridine under analogous conditions produces trans-3,5-dimethylpiperidine with 20–35% trans content, suggesting that methoxy-substituted analogs may follow similar stereochemical pathways.

Key Data:
  • Catalyst : 5% Ru/Al₂O₃
  • Pressure : 30–40 kg/cm²
  • Temperature : 140–160°C
  • Yield : 20–35% trans-isomer (for dimethyl analog)

Methylation of (3R,5S)-3,5-Dihydroxypiperidine

Dihydroxy Precursor Synthesis

(3R,5S)-3,5-Dihydroxypiperidine serves as a pivotal intermediate. Its synthesis often involves enzymatic resolution or asymmetric dihydroxylation. A notable approach adapts the ring expansion of pyroglutaminol derivatives, as demonstrated in the synthesis of trans-5-methylpiperidin-3-ol. Starting from (S)-pyroglutaminol, alkylation and LiAlH₄ reduction yield chiral prolinols, which undergo trifluoroacetic anhydride-mediated ring expansion to form trans-piperidines.

Methylation Protocol

Methylation of the diol is achieved using methyl sulfate or methyl iodide under basic conditions. For instance, CN104557692A reports the methylation of 3-hydroxy-2-methyl-4-pyridone with methyl sulfate and potassium hydroxide, yielding 3,4-dimethoxy-2-picoline in 91% yield. Applied to (3R,5S)-3,5-dihydroxypiperidine, this method would proceed as follows:

Reaction Steps:
  • Dissolve (3R,5S)-3,5-dihydroxypiperidine in aqueous KOH.
  • Add methyl sulfate dropwise at 10–20°C.
  • Stir for 20 hours, extract with dichloromethane, and distill to isolate the product.
Key Data:
  • Methylation Agent : Methyl sulfate
  • Base : Potassium hydroxide
  • Yield : ~90% (for pyridone analog)
  • 1H NMR (CDCl₃) : δ 3.79 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃)

Asymmetric Ring-Closing Metathesis (RCM)

Chiral Diene Synthesis

Ring-closing metathesis of diene precursors offers a stereocontrolled route. For example, Grubbs catalysts enable the cyclization of methoxy-containing dienes to form six-membered rings. While no direct examples exist for dimethoxypiperidines, related work on cis- and trans-piperidines highlights the potential of this method.

Hydrochloride Formation

The free base is treated with HCl gas in ethanol or ether to precipitate the hydrochloride salt. CN104557692A demonstrates this step using sulfur oxychloride and ethanol, achieving 93.9% yield for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Resolution of Racemic Mixtures

Chiral Acid Salts

Racemic 3,5-dimethoxypiperidine is resolved using enantiopure acids (e.g., tartaric acid). The diastereomeric salts are separated via fractional crystallization, a method employed for trans-3,5-dimethylpiperidine.

Comparative Analysis of Methods

Method Advantages Limitations Enantiomeric Excess (ee)
Hydrogenation Scalable, direct Low trans-selectivity (~35%) 20–35%
Methylation of Diol High yield (~90%) Requires chiral diol precursor Dependent on diol purity
Asymmetric RCM High stereocontrol Complex precursor synthesis >90% (theoretical)
Resolution Technically simple Low yield, costly reagents 50% (maximum)

Characterization and Validation

Spectroscopic Data

While specific NMR data for (3R,5S)-3,5-dimethoxypiperidine hydrochloride are not publicly available, analogs provide reference points:

  • 1H NMR (CDCl₃) : δ 3.79–3.86 (OCH₃), 2.46 (CH₃, pyridine analog).
  • Melting Point : 157–158°C (for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride).

Chiral HPLC

Enantiopurity is validated using chiral stationary phases (e.g., Chiralpak AD-H). The ACS study achieved >99% ee for similar piperidines.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride include other piperidine derivatives with different substituents, such as:

  • (3R,5S)-3,5-Dihydroxypiperidine
  • (3R,5S)-3,5-Dimethylpiperidine
  • (3R,5S)-3,5-Dichloropiperidine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methoxy groups, which confer unique chemical and biological properties. These properties make it particularly valuable in applications requiring high stereoselectivity and specific interactions with molecular targets.

Biological Activity

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride is a chiral piperidine derivative known for its diverse biological activities. The compound's stereochemistry significantly influences its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with methoxy groups at the 3 and 5 positions, which contribute to its unique chemical behavior. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays and applications.

PropertyValue
Molecular FormulaC₇H₁₅ClN₂O₂
Molecular Weight175.66 g/mol
CAS Number14446-75-4
Stereochemistry(3R,5S)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to altered metabolic pathways.
  • Receptor Binding : It can bind to certain receptors in the central nervous system (CNS), influencing neurotransmitter activity.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antidepressant Activity : Another investigation revealed that this compound exhibited antidepressant-like effects in animal models. The mechanism was linked to serotonin receptor modulation, indicating its potential as a therapeutic agent for mood disorders.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits AChE activity
Antidepressant EffectsModulates serotonin receptors
Antimicrobial ActivityExhibits antimicrobial properties against specific pathogens
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neuropharmacology : Research indicates that this compound may enhance cognitive function by modulating cholinergic signaling pathways.
  • Antimicrobial Research : The compound has shown efficacy against certain bacterial strains, suggesting applications in developing new antimicrobial agents.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, making it a candidate for further clinical development.

Q & A

Basic Research Questions

What are the stereoselective synthesis strategies for (3R,5S)-3,5-dimethoxypiperidine hydrochloride?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereochemistry during piperidine ring formation. For example, Evans auxiliaries or Sharpless epoxidation derivatives can enforce the 3R,5S configuration .
  • Chiral Resolution : Synthesize a racemic mixture and separate enantiomers via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during methoxy group introduction to avoid side reactions. Boc (tert-butoxycarbonyl) is commonly used .
  • Salt Formation : Convert the free base to the hydrochloride salt post-synthesis to improve stability and crystallinity .

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